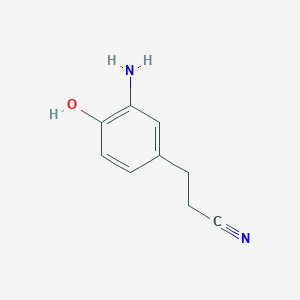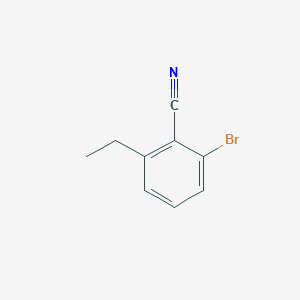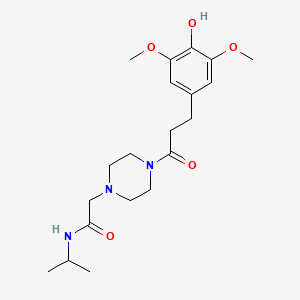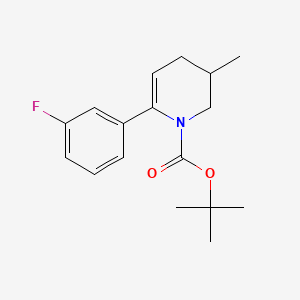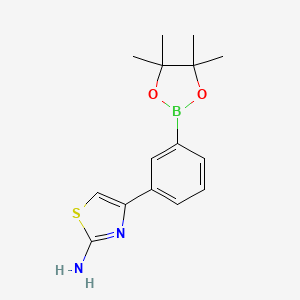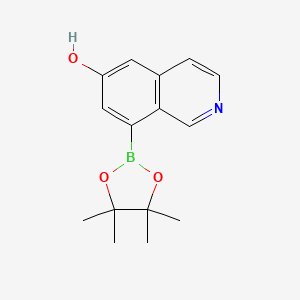
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Isoquinolinol is a boronic acid derivative with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Isoquinolinol typically involves the reaction of 6-Isoquinolinol with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and a base in a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted isomers.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, which are essential for constructing biologically active compounds.
Biology: In biological research, 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Isoquinolinol is used as a probe to study enzyme activities and protein interactions. Its boronic acid moiety allows for specific binding to biological targets.
Medicine: This compound has potential applications in drug discovery and development. Its ability to form stable complexes with biological molecules makes it a valuable tool in the design of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Isoquinolinol exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety forms reversible covalent bonds with amino acids, such as serine and cysteine, in enzymes and proteins. This interaction can modulate enzyme activity and protein function, leading to various biological effects.
Comparison with Similar Compounds
Boronic Acids: These compounds share the boronic acid moiety and are used in similar cross-coupling reactions.
Isoquinolines: Other isoquinoline derivatives with different substituents are used in various chemical and biological applications.
Uniqueness: 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Isoquinolinol is unique due to its specific structural features, which allow for selective binding and reactivity. This makes it particularly useful in targeted applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C15H18BNO3 |
|---|---|
Molecular Weight |
271.12 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-6-ol |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-8-11(18)7-10-5-6-17-9-12(10)13/h5-9,18H,1-4H3 |
InChI Key |
JJEZVNIZGDMTLZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


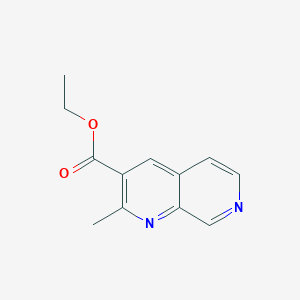

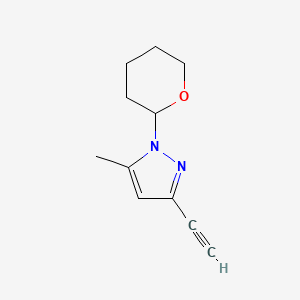
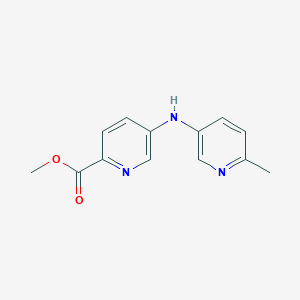
![(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B15365635.png)
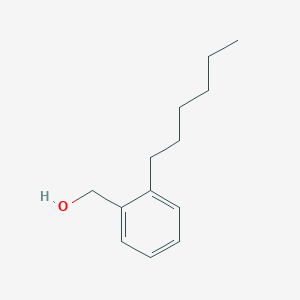
![[(Octan-2-yl)oxy]benzene](/img/structure/B15365655.png)
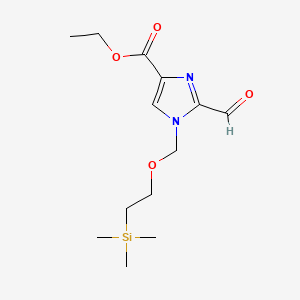
![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
